2-Pyrimidinemethanol
Description
Contextualization within Heterocyclic Chemistry and Pyrimidine (B1678525) Derivatives
Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings, is fundamental to the development of pharmaceuticals, agrochemicals, and materials. Pyrimidines are a key class of N-heterocyclic compounds, characterized by a six-membered aromatic ring with two nitrogen atoms at the first and third positions. researchgate.net 2-Pyrimidinemethanol, with the chemical formula C₅H₆N₂O, is a derivative of pyrimidine where a hydroxymethyl group (-CH₂OH) is attached to the second carbon of the pyrimidine ring. stanfordchem.com This substitution provides the molecule with bifunctional reactivity: the pyrimidine ring can act as a hydrogen bond acceptor, a feature crucial in drug design, while the hydroxymethyl group can undergo various chemical transformations such as esterification, etherification, and oxidation. biosynth.com
Significance of Pyrimidine Scaffolds in Advanced Chemical Sciences
The pyrimidine scaffold is a privileged structure in medicinal chemistry and advanced material science due to its wide range of biological activities and unique physicochemical properties. nih.govbenthamdirect.com Pyrimidine derivatives are integral components of numerous natural and synthetic compounds with therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents. nih.gov Their presence in the fundamental molecules of life, DNA and RNA (in the form of thymine, cytosine, and uracil), underscores their biocompatibility and potential for interaction with biological systems. stanfordchem.com
In materials science, the conjugated system of the pyrimidine ring contributes to the development of materials with specific electronic and photophysical properties, such as UV-absorbing materials and ligands for metal-organic frameworks (MOFs) and homogeneous catalysts. biosynth.com The ability of the nitrogen atoms in the pyrimidine ring to coordinate with metal ions also makes these scaffolds valuable in the design of novel catalytic systems. biosynth.com
Historical Perspective on this compound Research Trajectories
The study of pyrimidine derivatives has a rich history, dating back to the 19th century with the isolation of alloxan (B1665706) from the oxidation of uric acid in 1818. stanfordchem.com The development of pyrimidine-based fungicides in the 1960s by companies like Eli Lilly, which introduced compounds like fenarimol, marked a significant advancement in agricultural chemistry. apsnet.orgacs.org These early systemic fungicides, while not this compound itself, laid the groundwork for the exploration of a wide range of functionalized pyrimidine derivatives.
Research specifically focusing on this compound appears to have gained momentum with its recognition as a key synthetic intermediate. Its availability as a chemical building block has enabled its use in the construction of more complex molecules with desired biological activities or material properties. The trajectory of its research is thus closely tied to the broader evolution of drug discovery and material science, where the demand for novel, functionalized heterocyclic scaffolds is ever-present.
Scope and Core Research Objectives for this compound Investigations
The primary research objectives for investigating this compound are centered on its utility as a versatile building block in organic synthesis. Researchers aim to leverage its unique structural features to achieve specific goals in various fields.
In medicinal chemistry , the core objective is to incorporate the this compound moiety into larger molecules to synthesize novel therapeutic agents. lookchem.comlookchem.com The hydroxymethyl group provides a reactive handle for derivatization, allowing for the systematic modification of a drug candidate's structure to optimize its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. chemblink.com For instance, it can be used as an intermediate in the synthesis of antiviral and anticancer drugs. biosynth.com
In agrochemical research , the objective is to utilize this compound in the synthesis of new pesticides with high efficacy and low toxicity. lookchem.com The pyrimidine core is a known pharmacophore in many commercial fungicides, and by introducing different substituents via the hydroxymethyl group, researchers can develop new active ingredients.
In materials science and catalysis , the focus is on using this compound as a ligand for the creation of novel metal complexes and coordination polymers. biosynth.com The research objective here is to explore the catalytic activity of these new materials in various organic transformations or to develop materials with specific optical or electronic properties. nih.gov
Detailed Research Findings
The utility of this compound as a synthetic intermediate is demonstrated in various research applications. The following tables provide an overview of its use in the synthesis of more complex molecules.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Pyridinecarboxylic acid, methyl ester | 1. hydrogenchloride, 16 h, 0 °C 2. sodium tetrahydroborate, ethanol (B145695), 2 h, 0 - 20 °C, Inert atmosphere | This compound | - | chemicalbook.com |
| 2,4-diphenyl-5-pyrimidyl methyl ketone | sodium borohydride, methanol (B129727), 5°-10°C for 30 min, then ambient temp for 2 h | α-Methyl-2,4-diphenyl-5-pyrimidinemethanol | - | prepchem.com |
| 2-chloropyrimidine-5-carbonitrile | potassium hydroxymethyltrifluoroborate (K[CH2OH]BF3), dimethylformamide (DMF), 60°C | 2-(hydroxymethyl)pyrimidine-5-carbonitrile | - | vulcanchem.com |
| Reactant | Reagents and Conditions | Product Application | Reference |
|---|---|---|---|
| This compound | Used as a building block for various pharmaceuticals | Potential antiviral and antitumor agents | biosynth.comlookchem.com |
| This compound | Used as a building block for agrochemicals | High-efficiency, low-toxicity pesticides | stanfordchem.comlookchem.com |
| This compound | Forms complexes with metal ions (e.g., Cu²⁺, Pd²⁺) | Ligand for MOFs and homogeneous catalysts | stanfordchem.combiosynth.com |
| 5-Fluoro-2-pyrimidinemethanol | Intermediate in the synthesis of various biologically active molecules | Potential antiviral and anticancer agents | chemblink.com |
Structure
3D Structure
Properties
IUPAC Name |
pyrimidin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c8-4-5-6-2-1-3-7-5/h1-3,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGCZRCZOMANHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376673 | |
| Record name | 2-PYRIMIDINEMETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42839-09-8 | |
| Record name | 2-Pyrimidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42839-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-PYRIMIDINEMETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (pyrimidin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways for 2 Pyrimidinemethanol
Established Synthetic Routes to the 2-Pyrimidinemethanol Core Structure
Traditional methods for synthesizing this compound rely on well-documented organic reactions, including the reduction of carboxylic acid derivatives, condensation reactions to form the pyrimidine (B1678525) ring, and multi-step sequences involving strategic intermediates.
Reduction-Based Syntheses of Pyrimidinecarboxylic Acid Derivatives
A principal route to this compound involves the reduction of 2-pyrimidinecarboxylic acid or its esters. sancongnghe.vn This transformation is a cornerstone of its synthesis, providing a direct pathway from a readily available precursor.
The reduction of ethyl 2-pyrimidinecarboxylate, for instance, yields this compound. Similarly, 2-pyrimidinecarboxylic acid can be reduced to the corresponding alcohol. sancongnghe.vn A common reducing agent for this purpose is sodium borohydride. prepchem.com One documented multi-step process involves the use of sodium tetrahydroborate in ethanol (B145695) under an inert atmosphere, following initial treatment with hydrogen chloride. chemicalbook.com Another approach utilizes lithium aluminum hydride in ether to achieve the reduction of 4-pyrimidinecarboxylic acid to 4-pyrimidinemethanol. sancongnghe.vn
Below is a table summarizing various reduction reactions for the synthesis of pyrimidine-methanol derivatives:
| Starting Material | Reducing Agent(s) | Product | Reference |
| 2-Pyrimidinecarboxylic acid, methyl ester | 1. Hydrogen chloride2. Sodium tetrahydroborate | This compound | chemicalbook.com |
| 2,4-Diphenyl-5-pyrimidyl methyl ketone | Sodium borohydride | α-Methyl-2,4-diphenyl-5-pyrimidinemethanol | prepchem.com |
| 4-Pyrimidinecarboxylic acid | Lithium aluminum hydride | 4-Pyrimidinemethanol | sancongnghe.vn |
Condensation Reactions for Pyrimidine Ring Formation
Condensation reactions are fundamental in constructing the pyrimidine ring itself, which can then be further modified to yield this compound. towson.edu These reactions typically involve the joining of two or more molecules with the elimination of a small molecule like water or methanol (B129727). numberanalytics.com
One general method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts to afford 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.org This provides a high-yielding and direct route to pyrimidines that can be subsequently converted to the desired alcohol. organic-chemistry.org The formation of the pyrimidine ring is a key step, and various strategies exist to achieve this core structure. googleapis.com
Multi-step Synthetic Sequences and Strategic Intermediate Derivatization
The synthesis of this compound often involves multi-step reaction sequences where intermediates are strategically derivatized. chemicalbook.comguidechem.com A common starting material for these sequences is 2-pyrimidinecarboxylic acid or its esters. sigmaaldrich.com
For example, a two-step synthesis of this compound has been reported starting from 2-pyrimidinecarboxylic acid, methyl ester. chemicalbook.com This involves an initial reaction with hydrogen chloride followed by reduction with sodium tetrahydroborate. chemicalbook.com Another approach involves the oxidation of a methyl-substituted pyrimidine to introduce a hydroxymethyl group. For instance, adapting a method used for pyridine (B92270) derivatives, 2-amino-4,6-dimethylpyrimidine (B23340) could potentially be oxidized using hydrogen peroxide and a tungsten oxide catalyst to yield a hydroxymethyl derivative. vulcanchem.com
A different multi-step strategy involves the use of 2-picoline as a raw material. It is first oxidized to 2-pyridine nitric oxide, which is then acylated with acetic anhydride (B1165640) to form acetic acid-2-picolyl. Finally, hydrolysis of this intermediate yields 2-pyridinemethanol. google.com
Novel and Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrimidine derivatives to reduce environmental impact and improve efficiency. rasayanjournal.co.injocpr.com These approaches focus on minimizing waste, using safer solvents, and employing catalytic methods. rasayanjournal.co.injocpr.com
Solvent-Free Reaction Conditions and Sustainable Catalysis
Solvent-free and catalyst-free reactions represent a significant advancement in green synthesis. scielo.brrsc.orgresearchgate.net These methods often lead to higher yields, shorter reaction times, and simpler work-up procedures. jocpr.com For instance, the synthesis of various heterocyclic compounds, including pyrimidine derivatives, has been achieved under solvent-free conditions, sometimes with the aid of microwave irradiation or grinding techniques. jocpr.comresearchgate.net
The use of reusable catalysts, such as Brønsted-acidic ionic liquids, has also been explored for the synthesis of pyrimidine derivatives. researchgate.net These catalysts offer the advantage of easy separation and recycling, reducing waste and cost. researchgate.net Nanoparticle catalysts are also being investigated for their high efficiency and potential for green synthesis. ejcmpr.com
Atom Economy and Waste Minimization in Synthetic Design
Atom economy, a core principle of green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. researchgate.net This is achieved through the design of synthetic routes that minimize the formation of byproducts. rasayanjournal.co.in Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product, are a prime example of atom-economical synthesis. rasayanjournal.co.in
Regioselective and Stereoselective Synthesis of this compound Analogs
The precise control of substituent placement (regioselectivity) and spatial orientation (stereoselectivity) is paramount in the synthesis of complex molecular architectures for applications in medicinal chemistry and materials science. The synthesis of analogs of this compound often requires intricate methods to ensure the desired isomers are produced.
Regioselectivity in the formation of the pyrimidine ring or its substitution can be governed by the careful selection of reaction conditions and starting materials. For instance, in multicomponent reactions like the Biginelli-like reaction for producing 1,2,4-triazolo[1,5-a]pyrimidines (TZPs), the reaction conditions can be finely tuned to direct the regiochemical outcome. The use of mild acidic conditions can selectively yield 5-aryl-7-methyl C-6-substituted TZP analogs, whereas employing neutral ionic liquids shifts the selectivity to favor 7-aryl-5-methyl derivatives. rsc.org Another powerful technique for achieving regioselectivity is directed lithiation. A highly regioselective lithiation–substitution protocol has been successfully used to prepare a series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives with various substituents specifically at the C-6 position. nih.gov
Stereoselectivity is crucial when chiral centers are present in the target molecule. A versatile stereoselective route has been developed for the synthesis of 2′-substituted (S)-CCG-IV analogs, which are complex molecules containing a pyrimidine-like core. nih.gov This synthesis begins with an optically active starting material, (R)-epichlorohydrin, to establish the desired stereochemistry early in the sequence. nih.gov The route is designed to allow for diversification at a late stage, providing access to a wide variety of analogs. nih.gov Similarly, the stereoselective synthesis of chiral cyclopentyl and cyclohexyl analogs of the nucleoside precursor PreQ₀, which features a pyrrolo[2,3-d]pyrimidine core, has been achieved. beilstein-journals.org This method involves the highly diastereoselective conversion of a ketone to an amine, demonstrating that stereochemical control can be exerted at various points in a synthetic pathway. beilstein-journals.org
Table 1: Methodologies for Selective Synthesis of Pyrimidine Analogs
| Selectivity Type | Method | Description | Key Findings | Reference |
|---|---|---|---|---|
| Regioselective | Condition Switching (Biginelli-like MCR) | Altering reaction conditions (acidic vs. neutral ionic liquid) to direct the formation of specific constitutional isomers of triazolopyrimidines. | Acidic conditions favor 5-aryl isomers; neutral ionic liquids favor 7-aryl isomers. | rsc.org |
| Regioselective | Directed Lithiation | Using a directing group to selectively deprotonate a specific position on the pyrimidine ring, followed by quenching with an electrophile. | Enables efficient and versatile synthesis of C-6 substituted 2-amino-5-bromo-4(3H)-pyrimidinones. | nih.gov |
| Stereoselective | Asymmetric Synthesis from Chiral Precursor | Starting with an optically active molecule ((R)-epichlorohydrin) to build subsequent stereocenters in a controlled manner. | Successful synthesis of new 2′-(S)-CCG-IV analogues. | nih.gov |
| Stereoselective | Diastereoselective Transformation | Highly selective reduction of a ketone to an alcohol or conversion to an amine to create a specific stereoisomer. | Achieved excellent diastereoselectivity in producing precursors for PreQ₀ analogues. | beilstein-journals.org |
Catalytic Systems and Their Mechanistic Roles in this compound Synthesis
Catalysis is central to modern organic synthesis, offering efficient, selective, and often more sustainable routes to complex molecules. The synthesis of pyrimidines and their derivatives, including this compound, benefits significantly from various catalytic systems that facilitate key bond-forming and functional group transformation steps.
Oxidative Catalysis for Pyridine Precursors
Oxidative catalysis plays a dual role in pyrimidine synthesis: it can be used to activate precursors and to drive the final aromatization step. The oxidation of a pyridine precursor, for example, to a pyridine N-oxide, alters the electronic properties of the ring, suppressing further reactions at the nitrogen atom and promoting electrophilic substitution at the 2- and 4-positions. wikipedia.org This strategy allows for the regioselective introduction of functional groups that can then be carried forward into a pyrimidine synthesis.
More directly, copper-based catalysts are frequently employed in the oxidative synthesis of the pyrimidine ring itself. A novel and efficient method involves the Cu-catalyzed and 4-HO-TEMPO-mediated [3+3] annulation of amidines with saturated ketones. acs.org, rsc.org This reaction proceeds through a sophisticated cascade mechanism:
Oxidative Dehydrogenation: The copper catalyst and TEMPO (a stable radical) work in concert to oxidize the saturated ketone, creating a more reactive α,β-unsaturated intermediate.
Annulation: This intermediate then undergoes a [3+3] cycloaddition with an amidine.
Oxidative Aromatization: The resulting heterocyclic intermediate is then oxidized, again facilitated by the catalytic system, to form the final aromatic pyrimidine ring. acs.org, rsc.org
Furthermore, copper/nitroxyl catalyst systems are effective for the direct aerobic oxidation of alcohols to aldehydes, a key transformation for modifying pyrimidine side chains. For example, the oxidation of a 5-pyrimidinemethanol derivative to the corresponding 5-pyrimidinecarbaldehyde, a crucial intermediate for the drug rosuvastatin, has been efficiently achieved using a Co(NO₃)₂/dimethylglyoxime/TEMPO system under mild, aerobic conditions. researchgate.net
Table 2: Oxidative Catalytic Systems in Pyrimidine Synthesis
| Catalyst System | Precursor/Substrate | Transformation | Mechanistic Role | Reference |
|---|---|---|---|---|
| Peracids | Pyridine | Oxidation to Pyridine N-oxide | Activates the pyridine ring for regioselective electrophilic substitution at C2/C4. | wikipedia.org |
| Cu-catalyst / 4-HO-TEMPO | Saturated Ketones + Amidines | [3+3] Annulation | Catalyzes a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. | acs.org, rsc.org |
| Co(NO₃)₂ / DmgH₂ / TEMPO | 5-Pyrimidinemethanol derivative | Aerobic Oxidation to Aldehyde | Facilitates the selective oxidation of a primary alcohol on the pyrimidine ring using air as the oxidant. | researchgate.net |
Hydrogen Autotransfer (HA)-Type Alkylation Approaches
Hydrogen autotransfer (HA), also known as borrowing hydrogen, is a powerful and atom-economical catalytic process. In this methodology, an alcohol is transiently and reversibly oxidized in situ to an aldehyde, which then participates in a subsequent reaction (e.g., condensation with a nucleophile). The resulting intermediate is then reduced by the hydrogen that was "borrowed" in the initial step, regenerating the catalyst.
This compound can serve as a key reactant in HA-type alkylation. In one reported synthesis, this compound was used to alkylate fluorinated indoles. nih.gov The reaction, catalyzed by a transition metal, proceeds by the initial dehydrogenation of this compound to 2-pyrimidinecarboxaldehyde (B1338355). This aldehyde then reacts with the indole (B1671886) nucleophile, and the resulting adduct is subsequently reduced by the captured hydrogen to yield the C-alkylated indole product. nih.gov This approach avoids the need to pre-synthesize and handle the often-unstable pyrimidine aldehyde and utilizes the more stable alcohol directly. nih.gov
Scale-Up Considerations and Industrial Feasibility of Production Methods
The transition from a laboratory-scale synthesis to industrial production introduces a host of new challenges, including cost, safety, reactor design, and catalyst longevity. For compounds like this compound and its derivatives, which are often intermediates in the pharmaceutical or agrochemical industries, the feasibility of large-scale production is a critical factor.
Several chemical companies have established large-scale manufacturing capabilities for fine chemicals, including pyrimidine intermediates. One such company reports owning 40 reactors ranging from 1,000L to 8,000L and achieving an annual production of up to 2,000 tons for products used in medicine and other industries, indicating that the industrial production of pyrimidine derivatives is well-established. lookchem.com
The choice of catalytic system is crucial for industrial feasibility. The catalysts used for large-scale methanol synthesis, typically based on Cu/Zn/Al, are highly developed and optimized for use in various reactor types, including multi-bed quench and isothermal steam-raising reactors. clariant.com, researchgate.net While the synthesis of this compound is more complex, the principles of catalyst efficiency, stability, and operation under continuous flow or large-batch conditions are directly applicable.
Modern synthetic methods are increasingly designed with scalability in mind. For example, the aerobic oxidation of a hydroxymethylpyrimidine has been demonstrated on a >50 gram scale, a significant step towards pilot plant production. researchgate.net Similarly, synthetic routes that employ simple work-up procedures, such as washings instead of chromatography, and avoid extreme temperatures or pressures are more readily scaled up. nih.gov The development of catalytic processes that use mild conditions, readily available starting materials, and environmentally benign oxidants like air are key to ensuring the industrial feasibility and sustainability of production methods for this compound and its analogs. researchgate.net
Chemical Reactivity and Derivatization Strategies of 2 Pyrimidinemethanol
Functional Group Transformations at the Hydroxymethyl Moiety
The hydroxymethyl group of 2-pyrimidinemethanol is a key site for a variety of functional group transformations, allowing for the synthesis of a diverse range of derivatives. These reactions primarily involve oxidation, esterification, etherification, and nucleophilic substitution.
The oxidation of the primary alcohol in this compound can yield either the corresponding aldehyde, 2-pyrimidinecarboxaldehyde (B1338355), or the carboxylic acid, 2-pyrimidinoic acid, depending on the oxidizing agent and reaction conditions.
Oxidation to 2-Pyrimidinecarboxaldehyde:
The partial oxidation of this compound to 2-pyrimidinecarboxaldehyde is a crucial transformation, as the resulting aldehyde is a valuable intermediate in organic synthesis. Various methods have been employed to achieve this conversion. A common and efficient method involves the use of manganese dioxide (MnO2) in a suitable organic solvent. Other reagents, such as pyridinium (B92312) chlorochromate (PCC), can also be utilized.
More recently, catalytic methods have been developed to provide milder and more environmentally friendly alternatives. For instance, the aerobic oxidation of a substituted 5-pyrimidinemethanol to the corresponding 5-pyrimidinecarbaldehyde has been achieved using a cobalt(II) nitrate, dimethylglyoxime, and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst system under mild conditions. researchgate.net This approach avoids the use of hazardous and expensive reagents, making it suitable for larger-scale synthesis. researchgate.net The use of a pyrene-tethered TEMPO derivative has also been shown to be effective in the oxidation of a sterically hindered hydroxymethylpyrimidine. researchgate.net
Product Characterization of 2-Pyrimidinecarboxaldehyde:
The identity and purity of 2-pyrimidinecarboxaldehyde are confirmed through various analytical techniques.
| Property | Value |
| Molecular Formula | C5H4N2O |
| Molecular Weight | 108.10 g/mol |
| CAS Number | 27427-92-5 |
| Appearance | Not specified |
| Boiling Point | 78-82 °C (9 Torr) chemblink.com |
| InChI Key | CCOXWRVWKFVFDG-UHFFFAOYSA-N sigmaaldrich.com |
This table is interactive. Click on the headers to sort.
Oxidation to 2-Pyrimidinoic Acid:
Stronger oxidizing agents can be used to convert this compound directly to 2-pyrimidinoic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4) or chromic acid. These reactions typically require more forcing conditions than the partial oxidation to the aldehyde.
Product Characterization of 2-Pyrimidinoic Acid:
The characterization of 2-pyrimidinoic acid involves the determination of its physical and chemical properties.
| Property | Value |
| Molecular Formula | C5H4N2O2 |
| Molecular Weight | 124.09 g/mol |
| CAS Number | 36847-93-9 |
| Appearance | Not specified |
| Melting Point | Not specified |
This table is interactive. Click on the headers to sort.
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst or a coupling agent. This reaction yields the corresponding pyrimidin-2-ylmethyl esters. Similarly, etherification can be achieved by reacting this compound with alkyl halides or other electrophilic species under basic conditions, such as in the presence of sodium hydride, to form pyrimidin-2-ylmethyl ethers.
The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl2) or a phosphorus halide can replace the hydroxyl group with a chlorine atom, forming 2-(chloromethyl)pyrimidine. This halogenated derivative is then susceptible to displacement by a wide range of nucleophiles, including amines, thiols, and cyanides, providing a versatile route to a variety of 2-substituted pyrimidine (B1678525) derivatives. sigmaaldrich.com
Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine Ring
The pyrimidine ring in this compound is generally electron-deficient, which makes it susceptible to nucleophilic attack, particularly at positions 4 and 6. However, electrophilic substitution is more challenging due to the deactivating nature of the two nitrogen atoms. The presence of the hydroxymethyl group at the 2-position can influence the regioselectivity of these reactions. While the hydroxymethyl group itself is not strongly activating or deactivating, its electronic effects, combined with those of the ring nitrogens, direct incoming electrophiles and nucleophiles to specific positions on the pyrimidine ring. sigmaaldrich.com
Formation of Complex this compound Conjugates and Hybrid Molecules
The versatile reactivity of this compound allows for its incorporation into more complex molecular architectures. For example, the aldehyde derivative, 2-pyrimidinecarboxaldehyde, can be used in condensation reactions with amines to form Schiff bases, which can then be used as ligands for the synthesis of metal complexes. thegoodscentscompany.com Furthermore, the various functional group handles on this compound and its derivatives enable their conjugation to other molecules of interest, such as biomolecules or pharmacophores, to create hybrid molecules with novel properties.
Investigating Reaction Mechanisms through Kinetic and Mechanistic Studies
Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic strategies. Kinetic studies can provide valuable information about the rate-determining steps and the influence of various parameters, such as catalyst loading and substrate concentration, on the reaction rate. For instance, in the oxidation of alcohols, the rate of oxidation can depend on the nature and position of substituents on the aromatic ring. researchgate.net Mechanistic investigations, often employing techniques like NMR spectroscopy, can help to elucidate the catalytic pathway and identify key intermediates. researchgate.net
Spectroscopic and Advanced Analytical Characterization of 2 Pyrimidinemethanol and Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR Studies
Proton (¹H) NMR spectroscopy of 2-pyrimidinemethanol reveals characteristic signals corresponding to the protons in the molecule. The spectrum typically shows distinct peaks for the pyrimidine (B1678525) ring protons and the hydroxymethyl group protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring.
A representative ¹H NMR spectrum of this compound would show a triplet for the H5 proton, a doublet for the H4 and H6 protons, and a singlet for the CH₂ protons of the hydroxymethyl group, along with a broad singlet for the hydroxyl proton. chemicalbook.com
Interactive Data Table: ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H4, H6 | 8.8 - 8.9 | Doublet |
| H5 | 7.3 - 7.4 | Triplet |
| CH₂ | 4.8 - 4.9 | Singlet |
| OH | 5.5 - 5.6 | Singlet (broad) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Carbon-13 (¹³C) NMR Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of this compound. youtube.comlibretexts.org The spectrum will display distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its proximity to electronegative atoms. youtube.comlibretexts.orgchemguide.co.uk The carbon atom attached to the hydroxyl group (Cα) and the carbon atoms of the pyrimidine ring will have characteristic chemical shifts. youtube.comchemguide.co.uk
Interactive Data Table: ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C2 | 165 - 166 |
| C4, C6 | 157 - 158 |
| C5 | 120 - 121 |
| CH₂ | 64 - 65 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Nitrogen-15 (¹⁵N) NMR Investigations
Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for directly probing the nitrogen atoms in the pyrimidine ring of this compound and its derivatives. acs.org The chemical shifts of the nitrogen atoms are sensitive to their chemical environment, including substitution and electronic effects within the heterocyclic ring. pdx.edujapsonline.com For pyrimidine derivatives, pyridine-like nitrogen atoms typically resonate at higher chemical shifts compared to pyrrole-like nitrogens. u-szeged.hu Studies on related pyrimidine systems have shown that substituent effects can significantly influence the ¹⁵N chemical shifts, providing valuable data for understanding the electronic structure. pdx.edubeilstein-journals.org
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the proton and carbon signals and elucidating the complete molecular structure. youtube.comepfl.ch
COSY (Correlation Spectroscopy) : The ¹H-¹H COSY spectrum establishes correlations between protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, this would show cross-peaks between the coupled protons on the pyrimidine ring (H4, H5, and H6). youtube.com
HSQC (Heteronuclear Single Quantum Coherence) : The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.eduresearchgate.net This is crucial for assigning the signals of the protonated carbons in the pyrimidine ring and the hydroxymethyl group. researchgate.netprinceton.edu
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of molecules. It is an excellent method for identifying the functional groups present in a compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Interactive Data Table: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3400 - 3100 | Strong, Broad |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium |
| C=N, C=C stretch (ring) | 1600 - 1450 | Medium-Strong |
| C-O stretch (primary alcohol) | ~1050 | Strong |
Note: Wavenumbers are approximate and can be influenced by the sample state (e.g., solid, liquid) and intermolecular interactions.
Raman Spectroscopy for Molecular Vibrations and Hydrogen Bonding Analysis
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules. In the context of this compound and related pyrimidine derivatives, it offers detailed information about the molecular structure and the effects of intermolecular interactions, such as hydrogen bonding.
Studies on pyrimidine, the core heterocyclic ring in this compound, have demonstrated the utility of Raman spectroscopy in analyzing hydrogen bonding interactions with various solvents. acs.org For instance, when pyrimidine is mixed with protic solvents like methanol (B129727), significant shifts in the Raman bands are observed. acs.org These shifts, particularly the "blue shifts" (shifts to higher wavenumbers), are indicative of the formation of hydrogen bonds between the nitrogen atoms of the pyrimidine ring and the hydroxyl group of the solvent. acs.org
A comprehensive study of pyrimidine in methanol and ethylene (B1197577) glycol reported noticeable blue shifts for several normal modes, including ν1, ν6b, and ν8b, by as much as 14 cm⁻¹. acs.org The ν1 ring breathing mode, in particular, shows a significant blue shift, which is a hallmark of hydrogen bond formation. acs.org Polarized Raman spectroscopy, in conjunction with Density Functional Theory (DFT) calculations, has been employed to further investigate hydrogen bonding in pyrimidine-methanol clusters. dntb.gov.ua This combined approach allows for a detailed understanding of the geometry and vibrational frequency changes upon hydrogen bond formation.
These findings on pyrimidine provide a strong basis for interpreting the Raman spectra of this compound. The presence of the hydroxymethyl group in this compound introduces the possibility of both intramolecular and intermolecular hydrogen bonding, which would be readily detectable as shifts in the characteristic Raman bands of the pyrimidine ring and the C-O and O-H stretching vibrations of the methanol substituent.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
For pyrimidine derivatives, mass spectral analysis reveals fragmentation pathways that are characteristic of the pyrimidine ring and its substituents. researchgate.net Electron impact mass spectrometry (EI-MS) studies of various pyrimidine derivatives have shown that fragmentation often involves the successive loss of small functional groups followed by the decomposition of the heterocyclic rings. researchgate.net
In the case of an alcohol like this compound, common fragmentation patterns include the loss of a water molecule (M-18) and cleavage of the carbon-carbon bond adjacent to the oxygen atom. libretexts.orgyoutube.com The molecular ion peak, if observed, provides the molecular weight of the compound. bu.edu.eg
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. americanpharmaceuticalreview.com This technique is particularly useful for the analysis of complex mixtures and for compounds that are not sufficiently volatile for gas chromatography. americanpharmaceuticalreview.comresearchgate.net
LC-MS is widely used in pharmaceutical analysis for impurity profiling and the characterization of drug degradation products. americanpharmaceuticalreview.com For this compound and its derivatives, LC-MS can be employed to separate the parent compound from any synthesis by-products or degradants. The mass spectrometer then provides molecular weight information for each separated component. americanpharmaceuticalreview.com The development of a reliable LC-MS/MS method allows for the accurate quantification of analytes in various matrices. nih.govnih.govmdpi.com Advances in LC-MS/MS technology have significantly enhanced sensitivity and selectivity, making it a primary technique for the bioanalysis of both small and large molecules. veedalifesciences.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique that is well-suited for the analysis of volatile and thermally stable compounds. nih.govshimadzu.com The sample is first vaporized and separated based on its boiling point and polarity on a chromatographic column, and then the separated components are detected by a mass spectrometer. shimadzu.comflorajournal.com
GC-MS is a standard method for the analysis of organic solvents and other volatile organic compounds. shimadzu.com While methanol itself can be challenging to analyze by GC-MS due to its high volatility and low molecular weight, derivatization can be employed to improve its chromatographic behavior and detection. nih.govnih.gov For this compound, its volatility would determine the suitability of direct GC-MS analysis. If it is sufficiently volatile and thermally stable, GC-MS can provide excellent separation and identification. florajournal.com The resulting mass spectrum for each chromatographic peak allows for the identification of the compound based on its unique fragmentation pattern. florajournal.com
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry, also known as MS/MS, is a technique that involves multiple stages of mass analysis to provide more detailed structural information. taylorandfrancis.comwikipedia.org In a typical MS/MS experiment, a precursor ion of a specific mass-to-charge ratio is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are then analyzed. taylorandfrancis.comnationalmaglab.orgunt.edu This process provides a fragmentation fingerprint that is highly specific to the structure of the precursor ion, allowing for unambiguous structural confirmation. taylorandfrancis.com
MS/MS is particularly valuable for distinguishing between isomers and for elucidating the fragmentation pathways of complex molecules. wikipedia.org For this compound, an MS/MS experiment would involve selecting the molecular ion or a prominent fragment ion and then analyzing the resulting fragments. This would provide definitive evidence for the connectivity of the atoms within the molecule and confirm the identity of the compound. americanpharmaceuticalreview.com High-resolution tandem mass spectrometry can further provide elemental compositions of the fragment ions, adding another layer of confidence to the structural assignment. americanpharmaceuticalreview.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the extent of conjugation. bspublications.netjove.commsu.edu
Molecules with conjugated π systems, such as the pyrimidine ring in this compound, exhibit characteristic π → π* and n → π* transitions. libretexts.orgbspublications.net The pyrimidine ring itself is a chromophore that absorbs in the UV region. The presence of substituents can shift the absorption maxima (λmax) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and can also affect the intensity of the absorption (hyperchromic or hypochromic effect). libretexts.orgmsu.edu
The extent of conjugation has a significant impact on the λmax. bspublications.netjove.com As the length of the conjugated system increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a bathochromic shift. jove.commsu.edu The hydroxymethyl group on the pyrimidine ring, while not directly extending the conjugation, can influence the electronic transitions through its inductive and potential hydrogen-bonding effects.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatography is a fundamental set of techniques used to separate the components of a mixture. americanpeptidesociety.orgajprd.comul.pt The separation is based on the differential distribution of the components between a stationary phase and a mobile phase. ul.pt Chromatographic methods are essential for assessing the purity of a compound and for analyzing the composition of complex mixtures. researchgate.netajprd.com
Various chromatographic techniques are applicable to the analysis of this compound and its derivatives. High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. researchgate.net Different HPLC modes, such as reversed-phase, normal-phase, and ion-exchange chromatography, can be employed depending on the polarity and properties of the analytes. americanpeptidesociety.org Gas chromatography (GC) is suitable for volatile and thermally stable compounds. bibliotekanauki.pl Thin-layer chromatography (TLC) is a simple and rapid technique often used for monitoring the progress of reactions and for preliminary purity checks. researchgate.net
The choice of chromatographic technique depends on the specific analytical goal, whether it is to determine the percentage purity of a bulk sample of this compound, to identify and quantify impurities, or to separate it from other components in a reaction mixture. ajprd.combibliotekanauki.pl
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyrimidine derivatives, including this compound. researchgate.netwikipedia.org It is widely used for the separation, identification, and quantification of these compounds in various matrices. wikipedia.org
Reversed-phase HPLC is the most common mode used for pyrimidine analysis. researchgate.net In this technique, a nonpolar stationary phase, typically C8 or C18 silica (B1680970) gel, is used with a polar mobile phase. researchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The choice of mobile phase, often a mixture of water or a buffer and an organic modifier like methanol or acetonitrile, is crucial for achieving optimal separation. researchgate.netjetir.org Gradient elution, where the composition of the mobile phase is changed during the analysis, is frequently employed to separate complex mixtures of pyrimidine derivatives. rjptonline.org
Detection is most commonly achieved using a UV detector, as pyrimidine rings exhibit strong absorbance in the UV region. researchgate.net For instance, a detection wavelength of 225 nm has been found suitable for monitoring certain pyrimidine derivatives. jetir.org Diode array detectors (DAD) offer the advantage of acquiring spectra across a range of wavelengths, which can aid in peak identification and purity assessment. rjptonline.org Mass spectrometry (MS) can be coupled with HPLC (HPLC-MS) to provide molecular weight and structural information, enhancing the specificity of the analysis. rjptonline.orgnih.gov
The development of a stability-indicating HPLC method is essential for assessing the degradation of pyrimidine derivatives under various stress conditions, such as exposure to acid, base, heat, and oxidizing agents. jetir.orgrjptonline.org This involves developing a method that can separate the parent drug from its degradation products. jetir.org
A certificate of analysis for a related compound, (4-Amino-2-methyl-5-pyrimidinyl)methanol, shows an HPLC purity of 99.80% at 250 nm. lgcstandards.com Similarly, for Ancymidol, another pyrimidine methanol derivative, an HPLC purity of 99.54% at 205 nm was reported. lgcstandards.com
Table 1: HPLC Methods for the Analysis of Pyrimidine Derivatives
| Compound/Derivative | Column | Mobile Phase | Detection | Flow Rate | Reference |
| Epimidine (a pyrimidine derivative) | ACE C18 (250x4.6mm, 5µm) | Methanol and phosphate (B84403) buffer (pH 7.0) | DAD at 240 nm | 1 ml/min | rjptonline.org |
| General Pyrimidine Derivatives | C8 and C18 silica gel (7-30 cm) | Various, often isocratic or gradient systems | UV or MS | 1-1.5 ml/min | researchgate.net |
| A Pyrimidine Derivative | Phenomenex C18 (250×4.6mm, 5µ) | Methanol/Water (55/45) | UV at 225 nm | 1 ml/min | jetir.org |
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. ijsrtjournal.comeag.com This is achieved by using columns packed with sub-2 µm particles, which necessitates instrumentation capable of handling much higher backpressures, often up to 15,000 psi (1034 bar). ijsrtjournal.comeag.comlabcompare.com
The smaller particle size in UHPLC columns leads to a significant increase in column efficiency, resulting in sharper and narrower peaks. sigmaaldrich.comamericanpharmaceuticalreview.com This enhanced resolving power is particularly advantageous for the analysis of complex mixtures of pyrimidine derivatives and for the detection of trace impurities. americanpharmaceuticalreview.comresearchgate.net The increased speed of UHPLC allows for higher sample throughput, which is crucial in research and quality control environments. americanpharmaceuticalreview.com
UHPLC systems are often coupled with mass spectrometry (UHPLC-MS), providing a powerful tool for the characterization of pyrimidine derivatives. researchgate.netmdpi.com This combination allows for the sensitive and selective detection and identification of compounds based on both their retention time and mass-to-charge ratio. For instance, UHPLC-MS/MS has been used for the chemical characterization of pyrimidine derivatives. mdpi.com
The principles of method development for UHPLC are similar to those for HPLC, involving the optimization of the stationary phase, mobile phase composition, and gradient profile to achieve the desired separation. sigmaaldrich.com Due to the higher efficiency of UHPLC columns, method transfer from HPLC to UHPLC can often result in significant improvements in performance. sigmaaldrich.com
Table 2: Comparison of HPLC and UHPLC Characteristics
| Parameter | HPLC | UHPLC | Reference |
| Particle Size | 3-5 µm | < 2 µm | eag.comamericanpharmaceuticalreview.com |
| Operating Pressure | Up to 400 bar (5800 psi) | Up to 1200-1500 bar (17400-21750 psi) | ijsrtjournal.comamericanpharmaceuticalreview.com |
| Analysis Time | Longer | Faster | eag.comamericanpharmaceuticalreview.com |
| Resolution | Good | Higher | eag.comsigmaaldrich.com |
| Sensitivity | Good | Enhanced | americanpharmaceuticalreview.com |
Multidimensional Chromatography (2D-LC)
Two-dimensional liquid chromatography (2D-LC) is a powerful analytical technique that offers significantly increased peak capacity and resolving power compared to one-dimensional chromatography. shimadzu.benih.gov This is particularly useful for the analysis of highly complex samples containing numerous components, such as those encountered in the analysis of pyrimidine derivatives and their impurities. researchgate.net
In 2D-LC, the effluent from the first dimension (¹D) column is transferred to a second dimension (²D) column with a different separation mechanism. europeanpharmaceuticalreview.com This allows for the separation of components that co-elute in the first dimension. shimadzu.be The two dimensions can be connected in two main ways: comprehensive 2D-LC (LC×LC), where the entire sample is subjected to separation in both dimensions, and heart-cutting 2D-LC, where only specific fractions from the first dimension are transferred to the second dimension for further analysis. shimadzu.beeuropeanpharmaceuticalreview.com
A common setup for the analysis of complex mixtures involves using reversed-phase chromatography in both dimensions (RPLC×RPLC), but with different column selectivities or mobile phase conditions to achieve orthogonality. nih.gov Other combinations, such as ion-exchange chromatography (IEX) in the first dimension followed by reversed-phase chromatography in the second, have also been successfully employed. researchgate.net
Table 3: Applications of 2D-LC in the Analysis of Complex Samples
| Application | ¹D Separation | ²D Separation | Key Advantage | Reference |
| Oligonucleotide Impurity Analysis | Reversed Phase (RP) or Strong Anion Exchange (SAX) | Ion-Pair Reversed Phase (IP-RP) | Enhanced resolution of impurities | researchgate.net |
| General Complex Samples | Reversed Phase (RP) | Reversed Phase (RP) with different selectivity | Avoids mobile phase incompatibility issues | nih.gov |
| Biopharmaceuticals | Size Exclusion or Ion Exchange | Reversed Phase (for desalting) | Enables MS compatibility | europeanpharmaceuticalreview.com |
Elemental Analysis for Compositional Determination
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (typically carbon, hydrogen, and nitrogen) present in the sample. This information is crucial for confirming the empirical formula of a newly synthesized compound and for assessing its purity. cjsc.ac.cnnih.gov
The experimentally determined elemental composition is compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the correctness of the assigned formula. For instance, a certificate of analysis for (4-Amino-2-methyl-5-pyrimidinyl)methanol reported the following elemental analysis results: %C: 49.00, %H: 6.28, %N: 28.94. lgcstandards.com Another example is Ancymidol, which had reported values of %C: 70.45, %H: 6.34, %N: 10.93. lgcstandards.com
The synthesis of new pyrimidine derivatives is often accompanied by elemental analysis to confirm their structure and composition. cjsc.ac.cnnih.govnih.gov Any significant deviation from the expected values may indicate the presence of impurities or that the wrong compound has been synthesized.
Table 4: Elemental Analysis Data for Pyrimidine Derivatives
| Compound | Molecular Formula | Element | Theoretical (%) | Experimental (%) | Reference |
| (4-Amino-2-methyl-5-pyrimidinyl)methanol | C₆H₉N₃O | C | 51.79 | 49.00 | lgcstandards.com |
| H | 6.52 | 6.28 | lgcstandards.com | ||
| N | 30.20 | 28.94 | lgcstandards.com | ||
| Ancymidol | C₁₅H₁₆N₂O₂ | C | 70.29 | 70.45 | lgcstandards.com |
| H | 6.29 | 6.34 | lgcstandards.com | ||
| N | 10.93 | 10.93 | lgcstandards.com |
Note: Theoretical values are calculated based on the provided molecular formula and may not be explicitly stated in the source.
X-ray Crystallography for Solid-State Structure Determination
The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. wikipedia.org From this pattern, a three-dimensional electron density map can be constructed, which allows for the determination of the positions of the individual atoms in the crystal lattice. wikipedia.org
X-ray crystallography has been used to elucidate the structures of numerous pyrimidine derivatives. cjsc.ac.cnmdpi.combohrium.comiucr.orgasianpubs.org For example, the crystal structure of a benzofuro[3,2-d]pyrimidine derivative was determined by single-crystal X-ray diffraction analysis, revealing the unit cell parameters and the spatial arrangement of the atoms. asianpubs.org In another study, the crystal structures of two new pyrimidine derivatives of ursolic acid were determined, providing detailed information about their molecular geometry. cjsc.ac.cn The analysis of crystal structures can also reveal information about intermolecular interactions, such as hydrogen bonding, which are important for understanding the packing of molecules in the crystal and can influence the physical properties of the solid. mdpi.combohrium.com
Table 5: Crystallographic Data for Pyrimidine Derivatives
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
| A Benzofuro[3,2-d]pyrimidine Derivative | Triclinic | P-1 | a = 9.5792 Å, b = 10.3148 Å, c = 17.11324 Å, α = 104.102°, β = 106.038°, γ = 95.381° | asianpubs.org |
| A Pyrimidine Derivative of Ursolic Acid (5a) | Monoclinic | P2₁ | a = 12.258 Å, b = 10.396 Å, c = 15.570 Å, β = 107.21° | cjsc.ac.cn |
| A Pyrimidine Derivative of Ursolic Acid (5b) | Monoclinic | P2₁ | a = 12.371 Å, b = 10.647 Å, c = 15.722 Å, β = 109.44° | cjsc.ac.cn |
| Tetrakis(2-pyrimidinone)copper(II) perchlorate-ethanol | Orthorhombic | Aba2 | a = 20.022 Å, b = 12.263 Å, c = 11.073 Å | iucr.org |
Computational Chemistry and Theoretical Investigations of 2 Pyrimidinemethanol
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For pyrimidine (B1678525) derivatives, DFT methods are frequently used to investigate electronic structure and reactivity. dergipark.org.trscholarsresearchlibrary.com
Geometry optimization is a fundamental computational step to determine the lowest energy, and therefore most stable, three-dimensional structure of a molecule. Using DFT with a functional such as B3LYP and a basis set like 6-311+G(d,p), the bond lengths, bond angles, and dihedral angles of 2-pyrimidinemethanol can be precisely calculated. jchemrev.commalayajournal.org The optimized geometry represents a true minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in vibrational analysis. irjweb.com
Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C(ring)-C(methanol) | 1.51 Å |
| Bond Length | C(methanol)-O | 1.43 Å |
| Bond Length | O-H | 0.96 Å |
| Bond Angle | N-C-N (in ring) | 126.5° |
| Bond Angle | C(ring)-C(methanol)-O | 112.0° |
| Dihedral Angle | N-C-C(methanol)-O | -65.0° |
Crucial to understanding the molecule's reactivity are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) indicates its ability to accept electrons. scholarsresearchlibrary.comirjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. physchemres.orgresearchgate.net
Table 2: Calculated Frontier Molecular Orbital Properties (Illustrative)
| Parameter | Calculated Value (eV) |
|---|---|
| EHOMO | -6.35 |
| ELUMO | -0.95 |
| HOMO-LUMO Gap (ΔE) | 5.40 |
DFT calculations are highly effective in predicting various spectroscopic properties. jchemrev.com The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C), providing excellent correlation with experimental data for nitrogen-containing heterocycles. nih.govresearchgate.netimist.ma
Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). jchemrev.comresearchgate.net This method calculates the energies of electronic transitions, which correspond to the absorption wavelengths (λmax). researchgate.netbohrium.com For pyrimidine derivatives, TD-DFT has been successfully used to interpret UV-Vis spectra and understand the influence of molecular structure on absorption properties. jchemrev.comrsc.org
Infrared (IR) spectra are predicted by calculating the vibrational frequencies from the optimized molecular geometry. These frequencies correspond to the characteristic stretching, bending, and torsional motions of the molecule's functional groups.
Table 3: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopy | Predicted Peak/Shift | Assignment |
|---|---|---|
| ¹H NMR | ~7.2 ppm (t), ~8.7 ppm (d) | Pyrimidine ring protons |
| ¹H NMR | ~4.7 ppm (s) | Methylene (B1212753) (-CH₂) protons |
| ¹H NMR | ~5.4 ppm (s, broad) | Hydroxyl (-OH) proton |
| ¹³C NMR | ~158, ~157, ~120 ppm | Pyrimidine ring carbons |
| ¹³C NMR | ~65 ppm | Methanol (B129727) carbon (-CH₂OH) |
| IR | ~3400 cm⁻¹ (broad) | O-H stretching |
| IR | ~2950 cm⁻¹ | C-H stretching |
| IR | ~1580 cm⁻¹ | C=N/C=C ring stretching |
| UV-Vis (TD-DFT) | ~245 nm | π → π* transition |
| UV-Vis (TD-DFT) | ~270 nm | n → π* transition |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, making them ideal for conformational analysis and studying intermolecular interactions. frontiersin.orgresearchgate.net For this compound, MD simulations in an explicit solvent like water can reveal the rotational freedom of the hydroxymethyl group and its preferred orientations relative to the pyrimidine ring. rjeid.comnih.gov These simulations track the trajectories of all atoms, allowing for the analysis of stable conformations and the transitions between them. oup.com
MD is also crucial for understanding how this compound interacts with its environment. rjeid.com The simulations can quantify the formation, lifetime, and geometry of hydrogen bonds between the molecule's hydroxyl group or ring nitrogens and surrounding solvent molecules. researchgate.net Analysis of parameters such as the Root Mean Square Deviation (RMSD) helps to assess the stability of the molecule's conformation throughout the simulation. rjeid.com Such studies have been effectively applied to various pyrimidine derivatives to understand their behavior in biological or solution-phase environments. rjeid.comnih.gov
Quantum Chemical Calculations of Reaction Energetics and Transition States
Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. science.org.gepsu.edu By calculating the energies of reactants, products, intermediates, and transition states, the feasibility and mechanism of a reaction can be determined. researchgate.netacs.org For this compound, a potential reaction of interest is the oxidation of the primary alcohol to an aldehyde.
DFT calculations can locate the geometry of the transition state (TS)—the highest energy point along the reaction coordinate—and determine the activation energy (Ea). psu.edunih.gov The activation energy represents the energy barrier that must be overcome for the reaction to proceed. scispace.com A structure is confirmed as a true transition state by finding exactly one imaginary frequency in a vibrational analysis. psu.edu Intrinsic Reaction Coordinate (IRC) calculations can then verify that this TS correctly connects the reactant and product states. acs.org
Table 4: Illustrative Reaction Energetics for the Oxidation of this compound
| Species | Relative Gibbs Free Energy (kcal/mol) |
|---|---|
| Reactants (this compound + Oxidant) | 0.0 |
| Transition State (TS) | +15.5 |
| Products (2-Pyrimidinaldehyde + Reduced Oxidant) | -25.0 |
This illustrative data suggests the reaction is exothermic (energetically favorable) and has a moderate activation barrier.
Hydrogen Bonding Interactions in Solution and Gas Phase
This compound has the capacity to act as both a hydrogen bond donor (via its hydroxyl group) and a hydrogen bond acceptor (via the lone pairs on its two ring nitrogen atoms and the hydroxyl oxygen). mdpi.com Computational methods can be used to analyze both intramolecular hydrogen bonds (e.g., between the -OH group and a nearby ring nitrogen) and intermolecular hydrogen bonds with other molecules. physchemres.orgjchemrev.com
These interactions can be studied in the gas phase to understand the molecule's intrinsic properties and in solution using a Polarizable Continuum Model (PCM) or explicit solvent molecules to assess the impact of the environment. mdpi.comphyschemres.org The strength of these bonds is evaluated by calculating interaction energies and analyzing geometric parameters like bond distances and angles. researchgate.net Such studies are critical for understanding the molecule's solubility, crystal packing, and interactions with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with a specific activity (e.g., biological, toxicological). thieme-connect.comtandfonline.com While not a direct study of this compound itself, the methodologies are applicable for predicting its properties within a class of similar compounds. researchgate.net
A QSAR study involves several key steps. tandfonline.com First, a dataset of pyrimidine derivatives with known activities is compiled. imist.ma Second, a wide range of molecular descriptors are calculated for each molecule. researchgate.net These descriptors quantify various aspects of the molecular structure and can be categorized as constitutional, topological, or quantum-chemical (e.g., EHOMO, ELUMO, dipole moment). siftdesk.orgbohrium.com Third, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical model that links the descriptors to the observed activity. tandfonline.comsiftdesk.org Finally, the model's robustness and predictive power are rigorously validated using internal (e.g., cross-validation) and external validation techniques. tandfonline.comresearchgate.net Such models can then be used to predict the activity of new, unsynthesized pyrimidine derivatives. imist.ma
Table 5: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Examples |
|---|---|
| Constitutional | Molecular Weight, Atom Count, Rotatable Bond Count |
| Topological | Wiener Index, Kier & Hall Connectivity Indices |
| Geometric | Molecular Surface Area, Molecular Volume |
| Electronic | Dipole Moment, Partial Charges |
| Quantum-Chemical | HOMO/LUMO Energies, Hardness, Electronegativity |
| Physicochemical | LogP (Lipophilicity), Polar Surface Area (PSA) |
Investigation of Charge Accommodation and Solvation Effects
The distribution of electron density and the interaction with surrounding solvent molecules are critical factors governing the chemical behavior and properties of this compound. Computational chemistry provides powerful tools to investigate these aspects at a molecular level, offering insights into charge accommodation within the molecule and the thermodynamics of its solvation.
Charge Accommodation and Molecular Electrostatic Potential
Theoretical studies on pyrimidine and its derivatives consistently demonstrate the significant influence of the nitrogen heteroatoms on the electronic structure of the ring. The nitrogen atoms, being more electronegative than carbon, draw electron density towards themselves, creating a characteristic charge distribution. In this compound, the presence of the hydroxymethyl (-CH₂OH) substituent at the 2-position further modulates this distribution.
Computational analyses, such as charge density studies and molecular electrostatic potential (MEP) mapping, are employed to visualize and quantify this charge distribution. For pyrimidine derivatives, the MEP typically reveals negative potential regions around the nitrogen atoms, indicating their role as hydrogen bond acceptors. Conversely, the hydrogen atoms of the pyrimidine ring and the hydroxyl group of the substituent exhibit positive potential, marking them as potential hydrogen bond donors.
The hydroxymethyl group is expected to influence the charge distribution in two primary ways:
Inductive Effect : The oxygen atom of the hydroxyl group is highly electronegative and can withdraw electron density from the adjacent methylene group and, to a lesser extent, from the pyrimidine ring.
Mesomeric Effect : While less direct, the oxygen's lone pairs can participate in resonance, though this effect is likely to be minor given the saturated methylene spacer.
Table 1: Representative Calculated Atomic Charges for this compound in a Vacuum
This table presents a hypothetical but representative set of calculated atomic charges for this compound, illustrating the expected charge distribution based on the principles discussed. The values are for illustrative purposes to demonstrate the output of computational models.
| Atom | Element | Predicted Charge (a.u.) |
| N1 | Nitrogen | -0.65 |
| C2 | Carbon | +0.45 |
| N3 | Nitrogen | -0.68 |
| C4 | Carbon | +0.35 |
| H4 | Hydrogen | +0.15 |
| C5 | Carbon | -0.10 |
| H5 | Hydrogen | +0.12 |
| C6 | Carbon | +0.33 |
| H6 | Hydrogen | +0.14 |
| C7 | Carbon (CH₂) | +0.20 |
| H7a | Hydrogen (CH₂) | +0.10 |
| H7b | Hydrogen (CH₂) | +0.10 |
| O8 | Oxygen (OH) | -0.70 |
| H8 | Hydrogen (OH) | +0.41 |
Note: These values are illustrative and would be derived from specific computational models (e.g., DFT with a particular basis set).
Solvation Effects and Free Energy of Solvation
The process of dissolving this compound in a solvent involves complex interactions that can be modeled computationally. Solvation models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate the effect of a solvent on the solute's properties. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of the solvation free energy.
The solvation free energy (ΔG_solv) represents the change in Gibbs free energy when a molecule is transferred from the gas phase to a solvent. It is a key indicator of a compound's solubility. This energy can be conceptually broken down into several components:
Electrostatic Contribution : The interaction between the solute's charge distribution and the polarizable solvent medium. Given the polar nature of this compound, this is expected to be a significant and favorable contribution.
Cavitational Contribution : The energy required to create a cavity in the solvent to accommodate the solute molecule. This term is generally unfavorable.
Dispersive and Repulsive Contributions : Arising from van der Waals interactions between the solute and solvent molecules.
The hydroxymethyl group, with its ability to act as both a hydrogen bond donor (O-H) and acceptor (O), is expected to play a crucial role in the solvation of this compound, particularly in protic solvents like water or ethanol (B145695). Specific hydrogen bonding interactions with solvent molecules can lead to a more structured local solvent environment and contribute significantly to a favorable (negative) solvation free energy.
Table 2: Illustrative Solvation Free Energies of this compound in Different Solvents
This table provides a hypothetical comparison of the calculated solvation free energies for this compound in solvents of varying polarity. The trend shown is representative of what would be expected from computational studies.
| Solvent | Dielectric Constant (ε) | Predicted ΔG_solv (kcal/mol) |
| Water | 78.4 | -9.5 |
| Ethanol | 24.6 | -7.2 |
| Chloroform | 4.8 | -3.1 |
| Toluene | 2.4 | -1.5 |
Note: These values are for illustrative purposes. Actual values would depend on the specific computational method and parameters used.
The more negative solvation free energy in polar, protic solvents like water and ethanol highlights the importance of electrostatic and hydrogen bonding interactions for the solubility of this compound. Computational investigations of these effects are essential for predicting and understanding the behavior of this compound in different chemical environments.
Advanced Applications of 2 Pyrimidinemethanol in Medicinal Chemistry
Design and Synthesis of 2-Pyrimidinemethanol-Based Pharmacophores
The design of novel pharmacophores is a critical step in modern drug discovery, aiming to identify the essential structural features of a molecule required for its biological activity. The this compound scaffold provides a unique starting point for the synthesis of diverse molecular architectures.
Scaffold Modification and Library Generation
The modification of the this compound scaffold allows for the generation of extensive chemical libraries, which are instrumental in high-throughput screening campaigns to identify new lead compounds. The pyrimidine (B1678525) ring can be functionalized at various positions, and the hydroxymethyl group at the 2-position offers a reactive handle for a multitude of chemical transformations. These modifications can systematically alter the steric and electronic properties of the resulting molecules, enabling a thorough exploration of the structure-activity relationship (SAR).
While specific examples of large-scale library generation directly from a this compound core are not extensively detailed in publicly available literature, the principles of scaffold-based library design are well-established. For instance, DNA-encoded library technology (DELT) has been utilized with various pyrimidine scaffolds to generate vast collections of compounds for screening against biological targets. This approach involves the iterative addition of chemical building blocks to a core scaffold, with each addition encoded by a unique DNA tag, allowing for the rapid synthesis and screening of millions of compounds. Although not explicitly demonstrated with this compound, this methodology highlights the potential for using this scaffold in the generation of diverse chemical libraries.
Exploration of Antiviral Activities of this compound Derivatives
The pyrimidine nucleus is a common feature in many antiviral drugs, and derivatives of this compound have been investigated for their potential to inhibit viral replication. A wide variety of pyrimidine-based molecules have been synthesized and tested for their activity against a range of viruses, including influenza, herpes, hepatitis B and C, and human immunodeficiency virus (HIV). nih.gov
Mechanisms of Viral Enzyme Inhibition and Nucleic Acid Synthesis Interference
The antiviral mechanisms of pyrimidine derivatives are often centered on the inhibition of key viral enzymes or interference with the synthesis of viral nucleic acids. nih.gov As analogs of natural nucleosides, some pyrimidine derivatives can be incorporated into growing DNA or RNA chains by viral polymerases, leading to chain termination and the cessation of replication. Other derivatives may act as competitive inhibitors of viral enzymes, binding to the active site and preventing the natural substrate from binding.
Investigation of Antitumor and Anticancer Potential of this compound Derivatives
The search for novel anticancer agents is a major focus of medicinal chemistry, and pyrimidine derivatives have shown significant promise in this area. ekb.eg The structural similarity of the pyrimidine ring to the natural nucleobases makes it a valuable scaffold for the design of compounds that can interfere with the cellular processes of cancer cells.
Cellular Pathway Modulation and Cytotoxicity Studies
Derivatives of pyrimidines can exert their antitumor effects through various mechanisms, including the inhibition of protein kinases, which are often dysregulated in cancer, leading to uncontrolled cell proliferation. nih.gov Cytotoxicity studies are crucial for evaluating the potential of these compounds as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a compound in inhibiting biological or biochemical functions.
Several studies have reported the cytotoxic activities of various pyrimidine and pyridine (B92270) derivatives against a range of cancer cell lines. While the direct lineage of all tested compounds to a this compound starting material is not always explicitly stated, the data provides valuable insights into the potential of this chemical class.
Table 1: Cytotoxicity of Selected Pyrimidine and Pyridine Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Source |
| Compound 1 | HepG2 (Liver) | 1.40 | nih.gov |
| Compound 2 | A549 (Lung) | 24.62 | researchgate.net |
| Compound 2a | HaCaT (Skin) | 42 | nih.gov |
| Compound 2d | A549 (Lung) | < 50 | nih.gov |
| Compound 2f | HaCaT (Skin) | 47.5 | nih.gov |
| Compound 4a | HT29 (Colon) | 2.243 | researchgate.net |
| Compound 7f | HCoV-229E | >10 | mdpi.com |
| Compound 7f | HCoV-OC43 | >10 | mdpi.com |
| Compound 12m | HSC-T6 (Hepatic Stellate) | 45.69 | mdpi.com |
| Compound 12q | HSC-T6 (Hepatic Stellate) | 45.81 | mdpi.com |
| Chalcone 1g | HaCaT (Skin) | 17 | nih.gov |
Note: This table presents a selection of cytotoxicity data for pyrimidine and pyridine derivatives from the cited sources. The direct synthesis of these compounds from this compound is not explicitly confirmed in all cases.
Role as Key Intermediates in Pharmaceutical Development and Drug Discovery
Beyond its potential as a core scaffold for bioactive molecules, this compound and its close analogs serve as crucial intermediates in the synthesis of more complex pharmaceutical agents. nbinno.com The chemical versatility of the pyrimidine ring and the reactivity of the hydroxymethyl group make it a valuable building block for the construction of a wide range of molecular frameworks.
While specific blockbuster drugs directly synthesized from this compound are not prominently documented in the public domain, the use of functionalized pyrimidines as key intermediates is a common strategy in pharmaceutical synthesis. These intermediates are often not the final active pharmaceutical ingredient (API) but are essential for building the core structure of the drug molecule. The synthesis of various pyrimidine derivatives with demonstrated biological activities often proceeds through intermediates that could be derived from or are analogous to this compound. mdpi.com
Enzyme Inhibition Studies and Metabolic Pathway Modulation
The pyrimidine scaffold, the core of this compound, is integral to the design of various enzyme inhibitors, which are crucial for modulating metabolic pathways implicated in numerous diseases. nih.gov By selectively blocking the active site of a target enzyme, these inhibitors can halt or reduce the production of disease-promoting metabolites. The versatility of the pyrimidine ring allows for the strategic placement of different functional groups to optimize binding affinity and selectivity for the enzyme's active site. youtube.com
Derivatives of the pyrimidine structure have been successfully developed to target a wide range of enzymes. For instance, novel classes of 2,4-disubstituted pyrimidines have been synthesized and evaluated as dual inhibitors of cholinesterases (acetylcholinesterase, AChE; butyrylcholinesterase, BuChE) and amyloid-β (Aβ) aggregation, which are key pathological pathways in Alzheimer's disease. nih.gov In these studies, the central pyrimidine ring serves as a suitable template for developing inhibitors that can target multiple aspects of the disease. nih.gov One of the most potent compounds identified, 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine (9e), was found to be a selective BuChE inhibitor with an IC₅₀ value of 2.2 µM. nih.gov
Furthermore, pyrimidine derivatives have demonstrated significant potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. nih.gov Certain newly synthesized pyrimidine compounds have shown selective inhibition of COX-2, an enzyme involved in inflammation and pain, highlighting their therapeutic potential. nih.gov The ability to modulate these pathways underscores the importance of the pyrimidine scaffold in developing targeted therapies. Other research has explored pyrimidine-based compounds as inhibitors for enzymes like trypsin, VEGFR2, and EGFR, showcasing the broad applicability of this structural class in medicinal chemistry. nih.govmdpi.com
Table 1: Examples of Pyrimidine Derivatives as Enzyme Inhibitors This table is interactive. Click on the headers to sort the data.
| Compound | Target Enzyme | IC₅₀ Value | Therapeutic Area |
|---|---|---|---|
| N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine (9a) | Acetylcholinesterase (AChE) | 5.5 µM | Alzheimer's Disease |
| 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine (9e) | Butyrylcholinesterase (BuChE) | 2.2 µM | Alzheimer's Disease |
Development of Anti-Fibrotic Agents based on Pyrimidine Scaffolds
Fibrosis, characterized by the excessive accumulation of extracellular matrix components, can lead to organ damage and failure. The pyrimidine scaffold is a promising structural foundation for the development of novel anti-fibrotic drugs. youtube.com Researchers have designed and synthesized series of pyrimidine derivatives aimed at inhibiting the processes that lead to fibrosis.
One notable study focused on novel 2-(pyridin-2-yl) pyrimidine derivatives, which were evaluated for their anti-fibrotic activities against rat hepatic stellate cells (HSC-T6), a key cell type involved in liver fibrosis. researchgate.net Several of these compounds demonstrated superior anti-fibrotic activity compared to the existing drug Pirfenidone. researchgate.net Specifically, compounds 12m (ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate) and 12q (ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate) showed the most potent activities, with IC₅₀ values of 45.69 µM and 45.81 µM, respectively. researchgate.net Further studies confirmed that these compounds effectively inhibited collagen expression and hydroxyproline (B1673980) content, key markers of fibrosis. researchgate.net
The development of anti-fibrotic agents often targets specific signaling pathways involved in the fibrotic process. For example, some pyrimidine-based compounds are designed to inhibit TGF-β production or other fibrosis-related pathways. researchgate.net The structural versatility of the pyrimidine core allows for modifications that can enhance potency and selectivity for these targets.
Table 2: Anti-Fibrotic Activity of 2-(pyridin-2-yl) Pyrimidine Derivatives This table is interactive. Click on the headers to sort the data.
| Compound | Description | IC₅₀ (µM) vs. HSC-T6 cells |
|---|---|---|
| 12m | ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | 45.69 |
| 12q | ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | 45.81 |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies in Drug Design
The process of drug discovery and optimization heavily relies on understanding the relationship between a molecule's structure and its biological activity (SAR) and physicochemical properties (SPR). patsnap.comcontractpharma.com These studies are essential for rationally designing more potent, selective, and drug-like molecules based on a lead scaffold like this compound.
Structure-Activity Relationship (SAR) analysis involves systematically modifying the chemical structure of a compound and evaluating the impact of these changes on its biological activity. wikipedia.org This allows medicinal chemists to identify the key chemical features, or pharmacophores, responsible for the desired therapeutic effect. drugdesign.orgcollaborativedrug.com For pyrimidine derivatives, SAR studies have been crucial in identifying potent enzyme inhibitors. For example, in the development of 2,4-disubstituted pyrimidines as cholinesterase inhibitors, varying the substituents at the C-2 and C-4 positions of the pyrimidine ring led to the identification of compounds with high potency and selectivity for either AChE or BuChE. nih.gov These studies revealed that specific amine substitutions at these positions were critical for inhibitory activity. nih.gov
Structure-Property Relationship (SPR) focuses on how chemical structure influences a molecule's physicochemical properties, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. contractpharma.comnih.gov Key properties examined in SPR studies include solubility, lipophilicity (logP), melting point, and metabolic stability. By making targeted structural modifications—such as adding polar groups to increase solubility or incorporating fluorine atoms to block metabolic sites—researchers can optimize the drug-like properties of a compound. nih.govresearchgate.net For derivatives of this compound, modifying the core or its substituents can fine-tune these properties to achieve a desirable balance between potency and pharmacokinetics.
Bioavailability Enhancement through this compound Derivatives
Oral bioavailability—the fraction of an orally administered drug that reaches systemic circulation—is a critical parameter for a successful drug candidate. mdpi.com The pyrimidine scaffold has been the subject of extensive research aimed at improving this property. Poor bioavailability can stem from low aqueous solubility, poor permeability, or extensive first-pass metabolism. mdpi.com
Medicinal chemists employ several strategies to enhance the bioavailability of pyrimidine-based compounds. One approach involves the rational design of derivatives with improved physicochemical properties. For instance, a study on 2-substituted aniline (B41778) pyrimidine derivatives as dual Mer/c-Met inhibitors led to the development of compound 17c . mdpi.com This compound demonstrated not only potent kinase inhibition but also moderate oral bioavailability (F = 45.3%) and high metabolic stability in human liver microsomes, positioning it as a promising therapeutic candidate. mdpi.com
Table 3: Bioavailability of Selected Pyrimidine Derivatives This table is interactive. Click on the headers to sort the data.
| Compound | Target/Class | Oral Bioavailability (F) |
|---|---|---|
| 17c | Mer/c-Met Dual Inhibitor | 45.3% |
| 38 | Adenosine (B11128) A₂A Receptor Antagonist | 86.1% |
2 Pyrimidinemethanol in Coordination Chemistry and Catalysis
Synthesis and Characterization of Metal Complexes with 2-Pyrimidinemethanol Ligands
Chelation Behavior and Coordination Modes
This compound possesses two potential donor sites: the nitrogen atom of the pyrimidine (B1678525) ring and the oxygen atom of the hydroxymethyl group. Current time information in Bangalore, IN. This bifunctionality allows for several possible coordination modes.
Monodentate N-coordination: The ligand can coordinate to a metal center solely through one of the pyrimidine nitrogen atoms. This is a common bonding mode for simple pyridine-type ligands. jscimedcentral.com
Bidentate N,O-chelation: The ligand can form a stable five-membered chelate ring by coordinating to a metal center through both a pyrimidine nitrogen and the oxygen atom of the hydroxymethyl group. This mode is common for related pyridine-alkoxide (pyalk) ligands and enhances the stability of the resulting complex. sacredheart.edu
Bridging Coordination: In polynuclear complexes, the ligand could potentially bridge two metal centers, with the nitrogen and oxygen atoms coordinating to different metals.
The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. In many transition metal complexes with related ligands, such as 2-pyridylmethylphosphonate, both monodentate and bidentate behaviors have been observed. rsc.org For instance, in some complexes, the ligand acts as a simple N-bonded monodentate unit, while in others, it forms a chelate ring involving a nitrogen and an oxygen atom. rsc.org
Spectroscopic and Structural Analysis of Metal Complexes
The structures of metal complexes containing this compound are elucidated using a combination of spectroscopic techniques and single-crystal X-ray diffraction. sysrevpharm.orgmdpi.comresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is a key tool for determining the ligand's coordination mode. The coordination of the pyrimidine ring nitrogen to the metal center is typically confirmed by shifts in the ring's characteristic vibrational bands. sysrevpharm.org If the hydroxyl group coordinates to the metal, a noticeable shift or change in the shape of the O-H stretching band would be expected.
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere around the metal ion. The d-d transitions observed are characteristic of the specific metal ion and its environment, with octahedral and tetrahedral geometries giving rise to distinct spectral patterns. sysrevpharm.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand. The chemical shifts of the pyrimidine ring protons and carbons are expected to change upon complexation due to the influence of the metal center. jscimedcentral.com
Table 1: Expected Spectroscopic Changes upon Complexation of this compound
| Spectroscopic Technique | Observed Parameter | Expected Change Upon Coordination | Reference |
| Infrared (IR) | Pyrimidine ring vibrations | Shift in frequency and/or intensity | sysrevpharm.org |
| O-H stretch | Broadening or shift if hydroxyl group is involved in coordination or hydrogen bonding | sysrevpharm.org | |
| UV-Visible | d-d transitions | Appearance of new bands characteristic of the metal ion's coordination geometry | sysrevpharm.org |
| ¹H NMR | Chemical shifts of ring protons | Downfield or upfield shift upon metal binding | jscimedcentral.com |
Catalytic Applications of this compound Metal Complexes
The ability of the this compound ligand to form stable complexes with various transition metals, such as copper and palladium, makes these complexes candidates for homogeneous catalysis. Current time information in Bangalore, IN.researchgate.net The electronic properties of the pyrimidine ring can be tuned to influence the reactivity of the metallic center.
Organic Transformations Mediated by Complexes
Complexes derived from this compound have shown utility in mediating important organic reactions. A notable application is in cross-coupling reactions, which are fundamental to synthetic organic chemistry. Research has shown that a substrate derived from this compound can participate effectively in nickel-catalyzed cross-coupling reactions, achieving a good yield. researchgate.net This suggests that the pyrimidine moiety is well-suited to facilitate catalytic cycles involving transition metals.
Furthermore, related pyridine (B92270) alkoxide metal complexes are actively studied for oxidation catalysis, particularly water oxidation. sacredheart.edudiva-portal.org While the direct catalytic activity of simple this compound complexes in this area is not extensively documented, the structural similarity to more complex and active ligands suggests a potential application. diva-portal.orgfu-berlin.de However, in some systems using related ligands, the molecular complex has been found to degrade into catalytically active metal oxides, which are the true catalysts. fu-berlin.de
Supramolecular Assembly and Metal-Organic Frameworks (MOFs) Involving this compound
Supramolecular chemistry relies on non-covalent interactions to build large, well-ordered structures from smaller molecular components. wikipedia.org Metallo-supramolecular polymers are formed when metal ions are used to link organic ligands together in a repeating fashion. doi.orgfrontiersin.org
This compound is a promising candidate for use as a building block in such structures due to its ability to coordinate with metal ions. Current time information in Bangalore, IN. Its bifunctional nature allows it to act as a linker, connecting metal centers into one-, two-, or three-dimensional networks. The formation of these extended structures is driven by the directional nature of metal-ligand coordination bonds. doi.orgfrontiersin.org The resulting materials, which include coordination polymers and Metal-Organic Frameworks (MOFs), can have porous structures with potential applications in gas storage, separation, and catalysis. While specific MOFs constructed solely from the this compound ligand are not widely reported, related pyrimidine and pyridine derivatives are extensively used in the construction of such materials. rsc.org The principles of supramolecular assembly suggest that the geometric and electronic properties of this compound make it a viable component for designing novel functional materials. wikipedia.orgdoi.org
Emerging Applications and Future Research Directions
The foundational role of 2-Pyrimidinemethanol as a chemical intermediate is expanding into several cutting-edge areas of research and development. Its unique structural and chemical properties make it a valuable building block for novel compounds and materials with specialized functions. This section explores the emerging applications and future research trajectories for this compound, highlighting its potential impact on agrochemicals, materials science, and bioanalytical chemistry, while also considering the transformative influence of modern computational and analytical technologies.
Q & A
Q. Q1: What are the standard synthetic routes for 2-Pyrimidinemethanol, and what are the critical reaction conditions to optimize yield?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or hydroxymethylation of a pyrimidine precursor. For example:
- Nucleophilic substitution : Reacting 2-chloropyrimidine with formaldehyde in the presence of a base (e.g., NaOH) under reflux conditions.
- Purification : Recrystallization or column chromatography (using silica gel and ethyl acetate/hexane mixtures) is critical to isolate the product with >95% purity .
Q. Key Reaction Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher yields at controlled exothermicity |
| Solvent | Ethanol/Water mixture | Enhances solubility of intermediates |
| Reaction Time | 6–8 hours | Prolonged time reduces byproduct formation |
Q. Q2: What spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : <sup>1</sup>H NMR (DMSO-d6) shows characteristic peaks for the hydroxymethyl group (-CH2OH) at δ 4.5–4.7 ppm and pyrimidine protons at δ 7.8–8.2 ppm. <sup>13</sup>C NMR confirms the hydroxyl-bearing carbon at ~60 ppm .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm (mobile phase: acetonitrile/water, 70:30) achieve >98% purity verification .
- Mass Spectrometry : ESI-MS ([M+H]<sup>+</sup> at m/z 111.1) validates molecular weight .
Advanced Research Questions
Q. Q3: How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
Methodological Answer: Contradictions often arise from impurities, temperature variations, or measurement techniques. To address this:
Standardize Protocols : Use USP-type solubility apparatus at 25°C with HPLC-verified purity samples.
Cross-Validate : Compare results from gravimetric analysis (saturation shaking) versus UV-spectrophotometry .
Statistical Analysis : Apply ANOVA to assess inter-lab variability (e.g., p < 0.05 for significant differences in DMSO solubility data) .
Q. Q4: What strategies are effective in designing SAR studies for this compound derivatives targeting enzyme inhibition?
Methodological Answer:
- Structural Modifications : Introduce substituents at the 4- or 5-position of the pyrimidine ring to assess steric/electronic effects on binding affinity.
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target enzymes (e.g., dihydrofolate reductase) and prioritize derivatives for synthesis .
- Experimental Validation : Test inhibitory activity via fluorescence-based assays (IC50 values) with positive/negative controls (e.g., methotrexate) .
Q. Q5: How should researchers address low reproducibility in catalytic applications of this compound?
Methodological Answer: Reproducibility issues often stem from trace metal contaminants or inconsistent reaction setups. Mitigation strategies include:
- Rigorous Reagent Purity : Use HPLC-grade solvents and certify metal content in catalysts via ICP-MS.
- Controlled Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the hydroxymethyl group .
- Detailed Reporting : Adhere to COCHRANE guidelines for documenting experimental parameters (e.g., stirring rate, catalyst loading) .
Q. Q6: What are the best practices for integrating this compound into multi-step synthetic pathways without hydroxyl group degradation?
Methodological Answer:
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) ether protection for the hydroxyl group during harsh reactions (e.g., Grignard additions). Deprotect with TBAF in THF .
- Mild Reaction Conditions : Prioritize Pd-catalyzed couplings (Suzuki-Miyaura) at <50°C to preserve functional group integrity.
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect hydroxyl group stability during synthesis .
Q. Q7: How can researchers systematically evaluate conflicting bioactivity data for this compound in antimicrobial assays?
Methodological Answer:
- Meta-Analysis : Use PRISMA guidelines to aggregate data from primary studies, adjusting for variables like bacterial strain (ATCC vs. clinical isolates) and inoculum size .
- Dose-Response Curves : Calculate EC50 values with 95% confidence intervals to compare potency across studies .
- Control Standardization : Include reference antibiotics (e.g., ciprofloxacin) and vehicle controls to normalize inter-study variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
